Cas no 1256360-13-0 (1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester)

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid pinacol ester is a specialized boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. Its N,N-dimethylsulfamoyl moiety offers unique reactivity and selectivity in coupling reactions, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of pyrrole rings is required. The ester’s compatibility with diverse reaction conditions and its air- and moisture-stable nature further contribute to its utility in synthetic organic chemistry. High purity and consistent performance make it a reliable reagent for advanced applications.
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester structure
1256360-13-0 structure
Product name:1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
CAS No:1256360-13-0
MF:C12H21BN2O4S
MW:300.182142019272
MDL:MFCD16036152
CID:2193898
PubChem ID:53217234

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 1-(N,n-dimethylsulfamoyl)pyrrole-3-boronic acid pinacol ester
    • N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide
    • K-1879
    • SY289484
    • 1256360-13-0
    • 1-(n,n-dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
    • 1H-Pyrrole-1-sulfonamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MFCD16036152
    • BS-19921
    • CS-0176730
    • AKOS025293798
    • DB-354094
    • N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide
    • SB64007
    • 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
    • MDL: MFCD16036152
    • Inchi: InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3
    • InChI Key: KZTRFGAKQBLHGJ-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C

Computed Properties

  • Exact Mass: 300.13200
  • Monoisotopic Mass: 300.1315085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.2Ų

Experimental Properties

  • PSA: 69.15000
  • LogP: 1.52260

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester Security Information

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D479388-100mg
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
1256360-13-0
100mg
$465.00 2023-05-18
TRC
D479388-50mg
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
1256360-13-0
50mg
$299.00 2023-05-18
eNovation Chemicals LLC
Y1198062-1g
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic Acid Pinacol Ester
1256360-13-0 95%
1g
$1340 2024-07-19
Ambeed
A336836-1g
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide
1256360-13-0 98%
1g
$985.0 2024-04-25
eNovation Chemicals LLC
Y1198062-1g
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic Acid Pinacol Ester
1256360-13-0 95%
1g
$1340 2025-02-18
Alichem
A109008081-1g
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide
1256360-13-0 95%
1g
$993.30 2023-09-03
TRC
D479388-250mg
1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
1256360-13-0
250mg
$816.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247400-1g
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide
1256360-13-0 98%
1g
¥10702.00 2024-08-09
1PlusChem
1P000OOJ-250mg
1H-Pyrrole-1-sulfonamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1256360-13-0 98%
250mg
$418.00 2025-02-18
1PlusChem
1P000OOJ-1g
1H-Pyrrole-1-sulfonamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
1256360-13-0 98%
1g
$1104.00 2025-02-18

Additional information on 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic Acid, Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1256360-13-0, known as 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester, is a significant molecule in the field of organic chemistry and materials science. This compound is particularly notable for its role in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The pinacol ester functional group attached to the boronic acid moiety enhances its stability and reactivity, making it a versatile building block in modern chemical synthesis.

Recent advancements in the field of organoboron chemistry have underscored the importance of this compound in the development of novel materials and pharmaceuticals. The pyrrole ring structure serves as a versatile platform for further functionalization, enabling the creation of diverse molecular architectures. The N,N-dimethylsulfamoyl group introduces additional electronic and steric effects, which can be tailored to suit specific reaction conditions or desired product properties.

In terms of applications, this compound has found extensive use in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its ability to participate in Suzuki-Miyaura coupling reactions has made it a cornerstone in the construction of biaryl structures, which are critical components in modern electronics and optoelectronics. Furthermore, its role in medicinal chemistry cannot be overlooked, as it serves as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

Recent studies have explored the use of this compound in click chemistry and other modular synthetic strategies. These approaches leverage the inherent reactivity of boronic acids to facilitate efficient and selective bond formations. For instance, researchers have demonstrated its utility in the synthesis of macrocyclic compounds and supramolecular assemblies, highlighting its potential in nanotechnology and drug delivery systems.

The synthesis of 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. The incorporation of the pinacol ester group is often achieved through boronate esterification reactions, which are well-established methods in organoboron chemistry. The stability of this group under various reaction conditions makes it an ideal choice for subsequent transformations.

From an environmental standpoint, this compound has been studied for its biodegradability and eco-friendly properties. Researchers have reported that under specific conditions, it can undergo enzymatic degradation, making it a sustainable option for large-scale chemical processes. This aligns with the growing global emphasis on green chemistry principles and sustainable manufacturing practices.

In conclusion, 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester (CAS No. 1256360-13-0) stands out as a vital molecule with wide-ranging applications across multiple disciplines. Its unique chemical properties and versatility make it an indispensable tool for chemists and materials scientists alike. As research continues to uncover new potential uses for this compound, its role in advancing modern science is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:1256360-13-0)1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
A890079
Purity:99%
Quantity:1g
Price ($):886.0